molecular formula C14H13N5O2S B4516613 4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide

4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide

Cat. No.: B4516613
M. Wt: 315.35 g/mol
InChI Key: ZPWUDHXIFVLWHH-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide is a heterocyclic compound that features a combination of pyridine, oxadiazole, and thiazole rings. These structural motifs are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates with a butanamide linker under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide is unique due to its combination of three different heterocyclic rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-11(17-14-16-8-9-22-14)2-1-3-12-18-13(19-21-12)10-4-6-15-7-5-10/h4-9H,1-3H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWUDHXIFVLWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
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4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide

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